Cas no 39657-45-9 (isoxazolidine;hydrochloride)

isoxazolidine;hydrochloride 化学的及び物理的性質
名前と識別子
-
- Isoxazolidine hydrochloride
- 1,2-oxazolidine,hydrochloride
- 1,2-oxazolidine;hydrochloride
- isoxazolidine hcl
- isoxazolidine hydrochoride
- isooxazolidine hydrochloride
- Isoxazolidine, hydrochloride
- 1,2-oxazolidine hydrochloride
- HPIVVOQIZYNVJE-UHFFFAOYSA-N
- 2460AE
- AM803837
- AK153306
- I0966
- isoxazolidine;hydrochloride
- DB-265315
- 39657-45-9
- A873597
- EN300-131366
- MFCD11100465
- CS-0179756
- AS-39612
- SB37014
- AKOS015848331
- SCHEMBL693656
- ISOXAZOLIDINEHYDROCHLORIDE
- DTXSID30486712
- SY045612
-
- MDL: MFCD11100465
- インチ: 1S/C3H7NO.ClH/c1-2-4-5-3-1;/h4H,1-3H2;1H
- InChIKey: HPIVVOQIZYNVJE-UHFFFAOYSA-N
- ほほえんだ: Cl[H].O1C([H])([H])C([H])([H])C([H])([H])N1[H]
計算された属性
- せいみつぶんしりょう: 109.02900
- どういたいしつりょう: 109.0294416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 30.1
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3
じっけんとくせい
- ゆうかいてん: 125.0 to 129.0 deg-C
- PSA: 21.26000
- LogP: 1.04210
isoxazolidine;hydrochloride セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
isoxazolidine;hydrochloride 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
isoxazolidine;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-131366-0.25g |
1,2-oxazolidine hydrochloride |
39657-45-9 | 95% | 0.25g |
$48.0 | 2023-05-23 | |
eNovation Chemicals LLC | D957692-25g |
Isoxazolidine hydrochloride |
39657-45-9 | 95% | 25g |
$1520 | 2023-09-04 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0341S-1g |
Isoxazolidine hydrochloride |
39657-45-9 | 96% | 1g |
¥856.91 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0341S-25g |
Isoxazolidine hydrochloride |
39657-45-9 | 96% | 25g |
¥13902.86 | 2025-01-21 | |
Enamine | EN300-131366-2.5g |
1,2-oxazolidine hydrochloride |
39657-45-9 | 95% | 2.5g |
$210.0 | 2023-05-23 | |
Enamine | EN300-131366-5.0g |
1,2-oxazolidine hydrochloride |
39657-45-9 | 95% | 5g |
$398.0 | 2023-05-23 | |
Chemenu | CM190893-1g |
Isoxazolidine hydrochloride |
39657-45-9 | 95%+ | 1g |
$*** | 2023-05-30 | |
Ambeed | A480144-250mg |
Isoxazolidine hydrochloride |
39657-45-9 | 95% | 250mg |
$41.0 | 2025-02-25 | |
Ambeed | A480144-5g |
Isoxazolidine hydrochloride |
39657-45-9 | 95% | 5g |
$336.0 | 2025-02-25 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD186902-1g |
Isoxazolidine hydrochloride |
39657-45-9 | 95% | 1g |
¥379.0 | 2024-04-18 |
isoxazolidine;hydrochloride 関連文献
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
isoxazolidine;hydrochlorideに関する追加情報
Recent Advances in Isoxazolidine Hydrochloride (39657-45-9) Research: A Comprehensive Review
Isoxazolidine hydrochloride (CAS: 39657-45-9) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique isoxazolidine ring structure, has demonstrated promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a scaffold for drug development. The hydrochloride salt form enhances its solubility and bioavailability, making it particularly attractive for pharmaceutical formulations.
A 2023 study published in the Journal of Medicinal Chemistry explored novel synthetic pathways for isoxazolidine hydrochloride derivatives, achieving improved yields and purity. The research team employed a modified 1,3-dipolar cycloaddition approach, which allowed for the introduction of various functional groups while maintaining the structural integrity of the core isoxazolidine moiety. These synthetic advancements have opened new possibilities for structure-activity relationship studies and the development of more potent analogs.
Pharmacological investigations have revealed that isoxazolidine hydrochloride exhibits notable antimicrobial activity against drug-resistant bacterial strains. A recent in vitro study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 8 μg/mL. Molecular docking studies suggest that this activity may be attributed to the compound's ability to interfere with bacterial cell wall synthesis by binding to key enzymes in the peptidoglycan biosynthesis pathway.
In the realm of neurological disorders, preliminary research has identified isoxazolidine hydrochloride as a potential modulator of GABAergic neurotransmission. Animal models of anxiety and epilepsy have shown promising results, with the compound demonstrating anxiolytic effects at doses of 10-20 mg/kg and anticonvulsant activity in pentylenetetrazole-induced seizure models. These findings, published in Neuropharmacology (2024), suggest possible applications in the treatment of anxiety disorders and epilepsy.
The compound's pharmacokinetic profile has been extensively studied in recent preclinical trials. Isoxazolidine hydrochloride exhibits good oral bioavailability (approximately 65-70% in rodent models) and a plasma half-life of 4-6 hours. Its metabolism primarily occurs via hepatic oxidation, with the major metabolites being pharmacologically inactive. These characteristics make it suitable for further development as a potential therapeutic agent.
Current challenges in isoxazolidine hydrochloride research include optimizing its selectivity profile and reducing potential off-target effects. A 2024 structure-activity relationship study identified specific modifications to the isoxazolidine core that could enhance target specificity while maintaining therapeutic efficacy. These findings are particularly relevant for the compound's potential application in cancer therapy, where it has shown preliminary activity against certain tyrosine kinase receptors.
Future research directions include the development of isoxazolidine hydrochloride-based prodrugs to improve tissue targeting and the exploration of its potential in combination therapies. Several pharmaceutical companies have initiated preclinical programs evaluating isoxazolidine hydrochloride derivatives for various indications, with particular interest in infectious diseases and central nervous system disorders. The compound's versatility as a chemical scaffold continues to attract significant attention from both academic and industrial researchers.
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